

Application Notes and Protocols: On-Resin Side Chain Modification of D-Lysine

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Compound of Interest		
Compound Name:	Fmoc-D-Lys(Aloc)-OH	
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These application notes provide a detailed overview and experimental protocols for the chemical modification of the D-lysine side chain while the peptide is still attached to the solid-phase resin. This on-resin modification strategy is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex peptides with diverse functionalities for applications in drug discovery, diagnostics, and materials science.

The ϵ -amino group of the lysine side chain offers a versatile handle for a variety of chemical transformations. By employing orthogonal protecting group strategies, specific lysine residues within a peptide sequence can be selectively deprotected and modified, leaving other reactive side chains intact. This approach allows for the introduction of functionalities such as reporter tags, cross-linkers, post-translational modifications (PTMs), and moieties that enhance therapeutic properties.

Key On-Resin Modification Strategies

Several robust chemical methods have been developed for the on-resin modification of the D-lysine side chain. The choice of strategy depends on the desired final modification and its compatibility with the overall solid-phase peptide synthesis (SPPS) scheme. The most common modifications include:

 Acylation: Introduction of an acyl group, such as acetylation, to mimic post-translational modifications or to attach functional moieties.



- Guanidinylation: Conversion of the primary amine to a guanidinium group, transforming a lysine-like residue into an arginine-like one, which can be crucial for biological activity.
- Reductive Amination: Formation of a secondary amine by reacting the primary amine with an aldehyde or ketone followed by reduction, enabling the introduction of a wide range of substituents.
- Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide functionalities, which can serve as stable mimics of other functional groups.

The success of these modifications hinges on the use of an appropriate orthogonal protecting group for the ε -amino group of D-lysine that can be selectively removed on-resin without cleaving the peptide from the solid support or removing other side-chain protecting groups.

Orthogonal Protecting Group Strategies

Orthogonal protection is a fundamental concept in SPPS that allows for the selective deprotection of one functional group in the presence of others.[1] For on-resin lysine side chain modification, the α -amino group is typically protected with the base-labile Fmoc group, while other amino acid side chains are protected with acid-labile groups (e.g., tBu, Trt, Boc). The ϵ -amino group of the target D-lysine is protected with a group that can be removed under conditions that do not affect the Fmoc or the acid-labile protecting groups.

Commonly used orthogonal protecting groups for the lysine side chain include:

- Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by treatment with dilute hydrazine in DMF.[2][3]
- Mtt (4-methyltrityl): This group is cleaved under mildly acidic conditions, typically 1-2% TFA in DCM, which are conditions that do not cleave most other acid-labile side-chain protecting groups.[4]
- Alloc (Allyloxycarbonyl): This protecting group is removed by palladium-catalyzed reactions.
 [5]



Boc (tert-butyloxycarbonyl): While typically used as an acid-labile protecting group, it can be
used orthogonally in Fmoc-based SPPS if selective deprotection and modification are
performed prior to the final acid cleavage.[6]

Data Presentation: Comparison of On-Resin Modification Conditions

The following table summarizes typical reaction conditions for various on-resin D-lysine side chain modifications, providing a basis for comparison and experimental design.



Modificati on Type	Orthogon al Protectin g Group	Deprotect ion Reagent	Modificati on Reagents	Solvent	Reaction Time	Ref.
Acylation	Dde/ivDde	2% Hydrazine in DMF	Acetic anhydride (10 eq.), DIEA (10 eq.)	DMF	1 hour	[7]
Mtt	1% TFA in DCM	Carboxylic acid, HCTU, DIPEA	NMP	Not Specified	[5]	
Guanidinyl ation	Dde	2% Hydrazine in DMF	Pyrazole-1- carboxami dine (6 eq.), DIPEA (6 eq.)	DMF	60 minutes	[8]
Boc	N/A (for post- synthesis modificatio n)	N,N'-di- Boc- thiourea (3 eq.), Mukaiyama 's reagent (3 eq.), TEA (4 eq.)	DCM	3 hours	[9]	
Reductive Amination	Alloc	Pd(PPh₃)₄, PhSiH₃	Aldehyde/K etone (15 eq.), NaBH ₃ CN (15 eq.)	NMP/IPA (3:1) + 5% Acetic Acid	24 hours	[10]
N/A	N/A (direct on primary	Aldehyde/K etone,	Not Specified	Not Specified	[11]	



	amine)	NaBH₃CN				
Sulfonylati on	Dde/ivDde	2% Hydrazine in DMF	2- Chloroetha nesulfonyl chloride, TEA	Not Specified	Not Specified	[12]

Experimental Protocols

The following are detailed protocols for key on-resin D-lysine side chain modifications. These protocols assume a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: On-Resin Acetylation of D-Lysine(Dde)

This protocol describes the acetylation of a D-lysine residue whose side chain is protected by the Dde group.

Materials:

- Peptide-resin with Fmoc-D-Lys(Dde)-OH incorporated at the desired position.
- Dimethylformamide (DMF)
- 2% (v/v) Hydrazine monohydrate in DMF
- Acetic anhydride
- N,N-Diisopropylethylamine (DIEA)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
- Fmoc Deprotection (if necessary): If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
- Washing: Wash the resin thoroughly with DMF (5 x 1 minute).



- Dde Deprotection: Treat the resin with 2% hydrazine in DMF (3 x 3 minutes) to remove the
 Dde protecting group from the D-lysine side chain.[8]
- Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
- Acetylation Reaction: Prepare a solution of acetic anhydride (10 equivalents relative to the resin loading) and DIEA (10 equivalents) in DMF. Add this solution to the resin.[7]
- Reaction Incubation: Agitate the reaction mixture at room temperature for 1 hour.[7]
- Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).
- Drying: Dry the resin under vacuum. The resin is now ready for the next step in the synthesis
 or for cleavage.

Protocol 2: On-Resin Guanidinylation of D-Lysine(Dde)

This protocol details the conversion of a D-lysine side chain amine to a guanidinium group.

Materials:

- Peptide-resin with Fmoc-D-Lys(Dde)-OH incorporated.
- DMF
- 2% (v/v) Hydrazine monohydrate in DMF
- Pyrazole-1-carboxamidine hydrochloride
- DIEA

Procedure:

- Resin Swelling and Washing: Swell the resin in DMF and wash as described in Protocol 1.
- Dde Deprotection: Remove the Dde group by treating the resin with 2% hydrazine in DMF (3 x 3 minutes).[8]



- Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
- Guanidinylation Reaction: Prepare a solution of pyrazole-1-carboxamidine hydrochloride (6 equivalents) and DIEA (6 equivalents) in a minimal amount of DMF. Add this solution to the resin.[8]
- Reaction Incubation: Shake the reaction mixture at room temperature for 60 minutes.[8]
- Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).
- Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Reductive Amination of D-Lysine(Alloc)

This protocol describes the reductive amination of a D-lysine side chain protected with the Alloc group.

Materials:

- Peptide-resin with Fmoc-D-Lys(Alloc)-OH incorporated.
- DCM
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Phenylsilane (PhSiH₃)
- · Aldehyde or Ketone of choice
- Sodium cyanoborohydride (NaBH₃CN)
- N-Methyl-2-pyrrolidone (NMP)
- Isopropyl alcohol (IPA)
- Acetic acid



Procedure:

- Resin Swelling and Washing: Swell the resin in DCM and wash.
- Alloc Deprotection: Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (25 equivalents) in DCM to the resin. Agitate the mixture under an inert atmosphere for 2 hours.
- Washing: Wash the resin thoroughly with DCM (5 x 1 minute), 0.5% DIEA in DMF (3 x 1 minute), and DMF (5 x 1 minute).
- Reductive Amination: Add a solution of the desired aldehyde or ketone (15 equivalents) and NaBH₃CN (15 equivalents) in a mixture of NMP/IPA (3:1) containing 5% acetic acid to the resin.[10]
- Reaction Incubation: Agitate the reaction mixture at room temperature for 24 hours.[10]
- Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).
- Drying: Dry the resin under vacuum.

Mandatory Visualizations

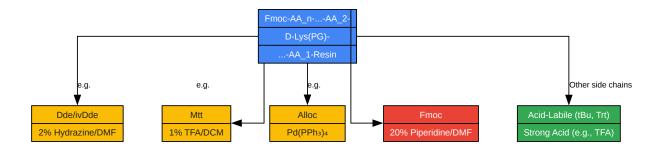
The following diagrams illustrate the workflows for on-resin side chain modification of D-lysine.



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Caption: General workflow for on-resin side chain modification of D-lysine.





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Caption: Orthogonal protecting group strategy in Fmoc-based SPPS.

These protocols and guidelines are intended to serve as a starting point for researchers. Optimization of reaction conditions, including reagent equivalents, reaction times, and temperatures, may be necessary for specific peptide sequences and modifications to achieve optimal yields and purity. Always refer to the relevant safety data sheets (SDS) for all chemicals used.

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